molecular formula C9H16O5 B8302919 (1-Butyroxy)ethyl ethyl carbonate

(1-Butyroxy)ethyl ethyl carbonate

Cat. No. B8302919
M. Wt: 204.22 g/mol
InChI Key: JETAWAMBWFMMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05200553

Procedure details

To a solution of butyric acid (0.58 g., 6.55 mmol.) and 1-chloroethyl ethyl carbonate (1 g., 6.55 mmol.) in acetonitrile (15 ml.) is added water (2 drops), benzyltrimethylammonium hydroxide (2 drops of 40% aqueous solution) and potassium hydroxide (0.44 g., 7.86 mmol.). The reaction mixture is stirred under reflux for 4 hours, it is filtered, and ether is added to the filtrate. The combined organic phase is thrice washed with water, dried over magnesium sulfate and filtered. The filtrate is concentrated in vacuo and the residue is distilled at 75° C. in a Kugelrohr apparatus at 0.1 mm. Hg. Yield 0.57 g. (42.7%). VPC chromatography on a 4 m, 20% Carbowax 20M on Chromosorb WAW, temperature 110° C., flow rate 65 ml./min., gave a retention time of 66.6 minutes. 1H-NMR ppm (CDCl3): 6.77 (q. J=5 Hz, 1H), 4.22 (q. J= 7 Hz, 2H), 2.32 (t, J=7.5 Hz, 2H), 1.66 (sextet, J=7.5 Hz, 2H), 1.52 (d, J=5.5 Hz. 3H), 1.318 (t, J=7.5 Hz, 3H). 0.95 (t. J=7.5 Hz, 3H).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:7](=[O:15])([O:12][CH2:13][CH3:14])[O:8][CH:9](Cl)[CH3:10].[OH-].[K+]>C(#N)C.O.[OH-].C([N+](C)(C)C)C1C=CC=CC=1>[C:7](=[O:15])([O:12][CH2:13][CH3:14])[O:8][CH:9]([O:5][C:1](=[O:6])[CH2:2][CH2:3][CH3:4])[CH3:10] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
C(CCC)(=O)O
Name
Quantity
1 g
Type
reactant
Smiles
C(OC(C)Cl)(OCC)=O
Name
Quantity
0.44 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
it is filtered
ADDITION
Type
ADDITION
Details
ether is added to the filtrate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled at 75° C. in a Kugelrohr apparatus at 0.1 mm. Hg
CUSTOM
Type
CUSTOM
Details
on Chromosorb WAW, temperature 110° C., flow rate 65 ml
CUSTOM
Type
CUSTOM
Details
, gave a retention time of 66.6 minutes

Outcomes

Product
Name
Type
Smiles
C(OC(C)OC(CCC)=O)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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